![molecular formula C20H16N6O2S2 B2957927 N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1207050-06-3](/img/structure/B2957927.png)
N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
The compound seems to be a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
While specific synthesis information for your compound is not available, similar thiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structures of similar thiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar thiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Chemical Synthesis and Characterization
The compound N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic molecule with potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis and structural characterization form the basis for exploring its utility in various biological applications. Studies like those conducted by Hassan, Hafez, and Osman (2014) have developed methodologies for synthesizing similar compounds, providing insights into their structural frameworks through techniques such as IR, MS, 1H-NMR, and 13C-NMR spectroscopy (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antifungal Applications
The exploration of novel compounds for antimicrobial and antifungal uses is a critical area of research due to the increasing resistance of pathogens to existing drugs. Compounds structurally related to N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide have been synthesized and evaluated for their biological activities. For instance, Senthilkumar et al. (2014) and Gouda et al. (2010) reported the synthesis of bioactive compounds with promising antimicrobial activities, indicating the potential of these molecules as bases for developing new antimicrobial agents (Senthilkumar et al., 2014); (Gouda et al., 2010).
Anticancer Activity
The evaluation of novel compounds for anticancer activity is a significant field of study, with researchers aiming to discover compounds that can effectively target cancer cells with minimal side effects. Studies on compounds similar to N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide have shown anticancer potential. Research by Senthilkumar and colleagues (2021) on related compounds has demonstrated anticancer activities, underscoring the importance of such molecules in the development of new anticancer therapies (Senthilkumar, Umarani, & Satheesh, 2021).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, molecular docking studies are often carried out to study the binding mode of active compounds with receptors .
Biochemical Pathways
Thiazoles are known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazoles are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
N-[4-[2-[3-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S2/c1-12-23-17(11-29-12)13-3-2-4-14(7-13)24-18(27)8-15-10-30-20(25-15)26-19(28)16-9-21-5-6-22-16/h2-7,9-11H,8H2,1H3,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKXYLKYONVBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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